ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-cyano-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-19(24)22-9-8-12-14(10-20)18(27-16(12)11-22)21-17(23)13-6-4-5-7-15(13)25-2/h4-7H,3,8-9,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSSIZNIDYTYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thieno[2,3-c]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester. The reaction is often catalyzed by a base such as sodium ethoxide in ethanol, leading to the formation of the thieno[2,3-c]pyridine core.
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Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source like cyanogen bromide or sodium cyanide under basic conditions.
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Amidation Reaction: : The 2-methoxybenzamido group is introduced through an amidation reaction. This involves reacting the intermediate compound with 2-methoxybenzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
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Esterification: : The final step involves esterification to introduce the ethyl ester group. This can be done using ethanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyridine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can occur at the cyano group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
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Substitution: : The compound can undergo various substitution reactions, particularly at the aromatic ring. Electrophilic substitution reactions can introduce different substituents, using reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Catalysts: Sulfuric acid, sodium ethoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
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Biology: : The compound is studied for its potential as a bioactive molecule, including its antimicrobial, antifungal, and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
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Industry: : It can be used in the development of new materials with specific properties, such as optoelectronic materials.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ()
- Molecular Formula : C₁₉H₂₁N₃O₅S
- Key Differences: Methyl ester (vs. ethyl ester in the target compound). 3,4,5-Trimethoxyphenylamino substituent (vs. 2-methoxybenzamido).
- Properties: Melting point: 180–181°C. Yield: 58% (flash chromatography).
4SC-207 ()
- Molecular Formula : C₁₉H₁₈N₄O₃S
- Key Differences :
- (E)-3-(pyridin-3-yl)acrylamido group (vs. 2-methoxybenzamido).
- Properties :
Ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ()
- Molecular Formula : C₁₇H₁₅BrN₃O₃S₂
- Key Differences :
- 5-Bromothiophene-2-carboxamido substituent (vs. 2-methoxybenzamido).
- Properties :
Functional Analogues with Modified Cores
Clopidogrel Impurity C ()
- Molecular Formula: C₁₆H₁₇Cl₂NO₂S
- Key Differences: Chlorophenyl and acetate substituents (vs. methoxybenzamido and cyano groups).
- Relevance: Demonstrates the pharmaceutical significance of thienopyridine derivatives as drug intermediates or impurities .
tert-Butyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ()
- Molecular Formula : C₁₄H₁₉N₃O₂S
- Key Differences: tert-Butyl ester (vs. ethyl ester) and amino group (vs. benzamido).
- Synthesis: Yield: 63% (using malononitrile and morpholine) .
Comparative Data Table
Key Observations
- Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility but reduce metabolic stability compared to halogenated or aromatic substituents .
- The 2-methoxybenzamido group in the target compound is distinct from the pyridyl acrylamido group in 4SC-207, which confers microtubule inhibition .
- Synthetic Efficiency : Yields for analogous compounds range from 58% to 63%, suggesting moderate synthetic accessibility for this class .
- Pharmaceutical Relevance: Thienopyridine derivatives are critical in drug development (e.g., clopidogrel analogs) and impurity profiling .
Notes
Biological Activity
Ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the cyano and methoxy groups enhances its chemical reactivity and biological profile.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
Structural Characteristics
- Functional Groups : Cyano group, methoxy group, amide linkage.
- Stereochemistry : The compound may exhibit stereoisomerism due to the presence of chiral centers.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HEK 293 (human embryonic kidney).
- IC Values :
- MCF-7: IC = 3.1 µM
- HCT116: IC = 5.3 µM
- HEK 293: IC = 4.4 µM
These results indicate that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Antioxidant Activity : It has been shown to possess antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress within cells.
- Targeting Specific Pathways : The compound may inhibit specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.
Antibacterial Activity
In addition to its antiproliferative effects, this compound has demonstrated antibacterial properties against Gram-positive bacteria.
Key Findings:
- Microbial Strains Tested : Enterococcus faecalis
- Minimum Inhibitory Concentration (MIC) : MIC = 8 µM
This suggests potential applications in treating bacterial infections alongside its anticancer properties.
Study 1: Antiproliferative Effects on MCF-7 Cells
In a controlled laboratory study, this compound was tested on MCF-7 cells. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Study 2: Antioxidant Activity Assessment
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated that it effectively scavenged free radicals, demonstrating superior activity compared to standard antioxidants like butylated hydroxytoluene (BHT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
